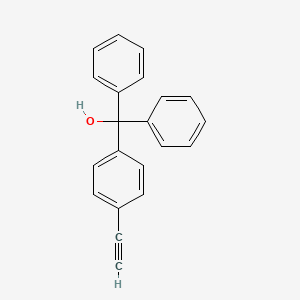
(4-Ethynylphenyl)-diphenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethynyl-alpha,alpha-diphenyl-Benzenemethanol is an organic compound with the molecular formula C19H16O It is a derivative of benzenemethanol, where the hydrogen atoms on the alpha carbon are replaced by phenyl groups and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-alpha,alpha-diphenyl-Benzenemethanol typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Diphenyl Groups: The diphenyl groups can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired product.
Industrial Production Methods
Industrial production of 4-ethynyl-alpha,alpha-diphenyl-Benzenemethanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-ethynyl-alpha,alpha-diphenyl-Benzenemethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
4-ethynyl-alpha,alpha-diphenyl-Benzenemethanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-ethynyl-alpha,alpha-diphenyl-Benzenemethanol involves its interaction with molecular targets and pathways within a system. The ethynyl group can participate in various chemical reactions, while the diphenyl groups provide stability and influence the compound’s reactivity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Triphenylmethanol: Similar structure but lacks the ethynyl group.
Diphenylmethanol: Contains only one phenyl group and lacks the ethynyl group.
Phenylmethanol: Contains a single phenyl group and no ethynyl group.
Uniqueness
4-ethynyl-alpha,alpha-diphenyl-Benzenemethanol is unique due to the presence of both the ethynyl and diphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
136443-08-8 |
|---|---|
分子式 |
C21H16O |
分子量 |
284.3 g/mol |
IUPAC名 |
(4-ethynylphenyl)-diphenylmethanol |
InChI |
InChI=1S/C21H16O/c1-2-17-13-15-20(16-14-17)21(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16,22H |
InChIキー |
TTYBGMUDYSDEID-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


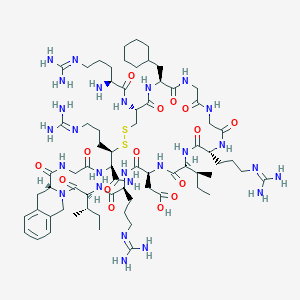
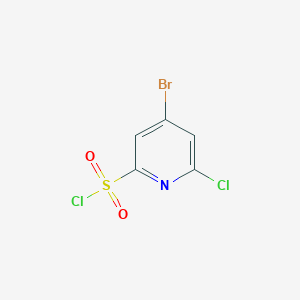



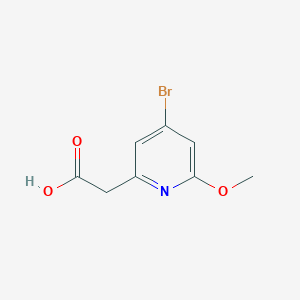
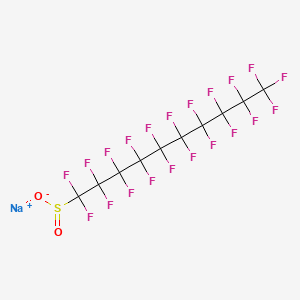
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)

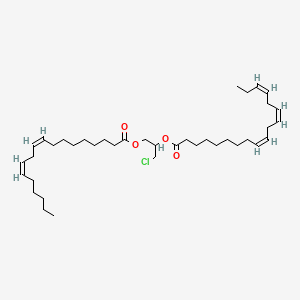
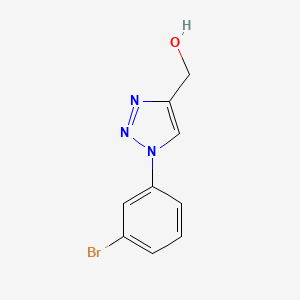
![(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
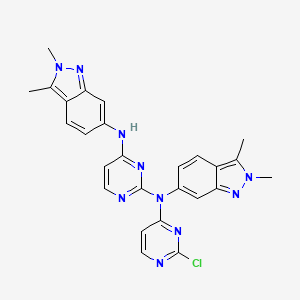
![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
